21-Hydroxyeplerenone is a significant metabolite of eplerenone, which is a selective mineralocorticoid receptor antagonist. This compound plays a crucial role in the pharmacological effects associated with the treatment of conditions such as hypertension and heart failure. By inhibiting the action of aldosterone, it helps to regulate blood pressure and fluid balance within the body.
21-Hydroxyeplerenone is derived from the metabolism of eplerenone, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. It is classified under steroid compounds due to its structural characteristics, which include a steroid nucleus.
The synthesis of 21-hydroxyeplerenone involves several key chemical reactions. One common method includes the dehydration reaction of specific steroid precursors in the presence of reagents such as phosphorus pentachloride and boron trihalide. This method typically yields intermediates that are further processed through epoxidation to produce eplerenone, which is then converted into 21-hydroxyeplerenone via hydroxylation reactions facilitated by cytochrome P450 enzymes .
Other synthetic routes focus on stereoselective modifications of canrenone derivatives, addressing challenges such as epimerization and oxidation. Techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize the resulting compounds and confirm their structures .
21-Hydroxyeplerenone features a complex molecular structure characterized by multiple rings typical of steroid compounds. The molecular formula is , and it has a molecular weight of approximately 360.46 g/mol. The compound contains hydroxyl functional groups that are critical for its biological activity.
21-Hydroxyeplerenone undergoes various chemical reactions that are essential for its synthesis and metabolic pathways:
These reactions are integral to both the synthetic pathways leading to 21-hydroxyeplerenone and its metabolic transformations within biological systems .
The mechanism of action for 21-hydroxyeplerenone closely resembles that of eplerenone. It functions primarily by binding to mineralocorticoid receptors, thereby inhibiting the effects of aldosterone, a hormone that regulates sodium and water retention in the kidneys. This inhibition leads to:
The physicochemical characterization is essential for understanding its behavior in pharmaceutical formulations and biological systems .
21-Hydroxyeplerenone has several applications across various fields:
21-Hydroxyeplerenone is formed primarily via oxidation of the parent drug eplerenone (a mineralocorticoid receptor antagonist) by cytochrome P450 (CYP) enzymes. CYP3A4 is the dominant isoform responsible for this transformation in humans, with minor contributions from CYP3A5 [7] [9]. These hepatic enzymes catalyze the insertion of a hydroxyl group (-OH) at the C21 position of eplerenone’s steroidal backbone. The reaction requires oxygen and NADPH as a cofactor, following typical monooxygenase mechanisms [4] [8]. In vitro studies confirm that chemical inhibitors of CYP3A (e.g., ketoconazole) reduce 21-hydroxyeplerenone formation by >80%, underscoring the isoform’s centrality [8]. Notably, CYP2D isoforms (e.g., CYP2D6) exhibit negligible activity toward eplerenone in humans, contrasting with their role in rodent neurosteroid 21-hydroxylation [2].
The C21 carbon of eplerenone is a primary carbon within a methyl group (-CH₃) adjacent to the 20-keto moiety. Hydroxylation at this site generates a chiral 21-hydroxy metabolite. Computational and crystallographic studies of homologous steroid 21-hydroxylases (e.g., CYP21A2) reveal that substrate binding orients C21 within 4–5 Å of the heme iron, enabling hydrogen abstraction by the ferryl-oxo intermediate (Feᴵⱽ=O) [5] [6]. This proximity overrides the inherent kinetic preference for tertiary C–H bond cleavage, explaining the reaction’s regioselectivity. Mutagenesis of human CYP21A2 shows that residue V359 constrains the substrate trajectory; its substitution to glycine expands the active site and permits aberrant 16α-hydroxylation of progesterone [5]. For eplerenone, the 9,11-epoxide ring and lactone groups likely impose additional steric constraints that favor C21 access [9].
Table 1: Structural Determinants of C21-Regioselectivity in Steroid Hydroxylases
Enzyme | Key Residues | Substrate | C21-OH Selectivity | Reference |
---|---|---|---|---|
CYP3A4 | Phe-304 | Eplerenone | >95% | [7] |
CYP21A2 (human) | Val-359 | Progesterone | ~98% | [5] |
CYP2D6 | Glu-216 | Allopregnanolone | ~70% | [2] |
Species-specific differences in 21-hydroxylation impact metabolite profiles:
Pre-steady-state kinetics reveal a partial burst phase for progesterone 21-hydroxylation by CYP21A2, indicative of rate-limiting C–H bond cleavage (kchem) rather than product release [6]. This is corroborated by high intermolecular kinetic isotope effects (KIEs) when using [21,21,21-²H₃]-progesterone:
Table 2: Kinetic Parameters for 21-Hydroxylation Reactions
Substrate | Enzyme | KM (µM) | kcat (min⁻¹) | kcat/KM (M⁻¹s⁻¹) | KIE (kcat) |
---|---|---|---|---|---|
Progesterone | CYP21A2 | 1.2 ± 0.2 | 360 ± 20 | 5.0 × 10⁶ | 5.1 |
Eplerenone | CYP3A4 | ~10* | Not reported | ~1.3 × 10⁷* | Not tested |
17α-OH-Progesterone | CYP21A2 | 0.8 ± 0.1 | 290 ± 15 | 6.0 × 10⁶ | 6.7 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1